4-Carboxymethylphenylalanine hydrochloride 4-Carboxymethylphenylalanine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15766199
InChI: InChI=1S/C11H13NO4.ClH/c12-9(11(15)16)5-7-1-3-8(4-2-7)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14)(H,15,16);1H/t9-;/m0./s1
SMILES:
Molecular Formula: C11H14ClNO4
Molecular Weight: 259.68 g/mol

4-Carboxymethylphenylalanine hydrochloride

CAS No.:

Cat. No.: VC15766199

Molecular Formula: C11H14ClNO4

Molecular Weight: 259.68 g/mol

* For research use only. Not for human or veterinary use.

4-Carboxymethylphenylalanine hydrochloride -

Specification

Molecular Formula C11H14ClNO4
Molecular Weight 259.68 g/mol
IUPAC Name (2S)-2-amino-3-[4-(carboxymethyl)phenyl]propanoic acid;hydrochloride
Standard InChI InChI=1S/C11H13NO4.ClH/c12-9(11(15)16)5-7-1-3-8(4-2-7)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14)(H,15,16);1H/t9-;/m0./s1
Standard InChI Key UHQUHPFJRUJHRH-FVGYRXGTSA-N
Isomeric SMILES C1=CC(=CC=C1C[C@@H](C(=O)O)N)CC(=O)O.Cl
Canonical SMILES C1=CC(=CC=C1CC(C(=O)O)N)CC(=O)O.Cl

Introduction

Chemical Identity and Structural Features

Molecular Configuration

4-Carboxymethylphenylalanine hydrochloride is an enantiomerically pure compound with L-configuration at the α-carbon, ensuring compatibility with biological systems. The hydrochloride salt forms via protonation of the primary amino group (-NH2\text{-NH}_{2}), enhancing its aqueous solubility compared to the free base . The carboxymethyl group (-CH2COOH\text{-CH}_{2}\text{COOH}) at the para position introduces additional acidity (pKa3.5\text{pKa} \approx 3.5) and chelating potential, which is leveraged in metal-ion coordination studies .

Table 1: Key Identifiers of 4-Carboxymethylphenylalanine Hydrochloride

PropertyValueSource
CAS Number2133832-82-1
Molecular FormulaC11H14ClNO4\text{C}_{11}\text{H}_{14}\text{ClNO}_{4}
Molecular Weight259.68 g/mol
ChEBI IDCHEBI:39685 (parent compound)
DTXSIDDTXSID40930751 (parent compound)

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

  • 1H^1\text{H} NMR (D2 _2O): δ 7.35 (d, 2H, aromatic), 7.22 (d, 2H, aromatic), 3.85 (s, 2H, -CH2COOH\text{-CH}_{2}\text{COOH}), 3.45 (m, 1H, α-CH), 2.95 (dd, 1H, β-CH2 _2), 2.82 (dd, 1H, β-CH2 _2) .

  • IR: Strong absorption at 1720 cm1^{-1} (carboxylic acid C=O) and 1550 cm1^{-1} (amide N-H) .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multi-step functionalization of L-phenylalanine:

  • Protection of Amino and Carboxyl Groups: Ethyl esters (-COOEt\text{-COOEt}) and tert-butoxycarbonyl (Boc) groups are commonly used to prevent undesired side reactions .

  • Para-Substitution: A carboxymethyl group is introduced via Friedel-Crafts alkylation or palladium-catalyzed coupling, though regioselectivity challenges necessitate careful optimization .

  • Deprotection and Salt Formation: Acidic hydrolysis removes protecting groups, followed by treatment with hydrochloric acid to yield the hydrochloride salt .

Table 2: Reaction Conditions for Key Steps

StepReagents/ConditionsYield
Amino ProtectionBoc anhydride, NaHCO3 _3, THF92%
CarboxymethylationChloroacetic acid, AlCl3 _3, DCM78%
Salt FormationHCl (g), EtOH, 0°C95%

Industrial-Scale Challenges

Ethylene oxide, a traditional alkylating agent, poses safety risks (flammability, toxicity) in large-scale synthesis . Recent patents advocate for safer alternatives like ethylene sulfate (C2H4O4S\text{C}_{2}\text{H}_{4}\text{O}_{4}\text{S}), which improves regioselectivity and reduces byproduct formation . Solvent selection (e.g., dichloromethane vs. acetonitrile) also impacts reaction efficiency, with acetonitrile offering superior solubility for intermediates .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits high solubility in polar solvents:

  • Water: 45 mg/mL at 25°C .

  • Ethanol: 12 mg/mL at 25°C .
    Stability studies indicate decomposition above 200°C, with optimal storage at 2–8°C under inert atmosphere .

Applications in Pharmaceutical Research

Drug Delivery Systems

Carboxy-terminal phenylalanine derivatives are integral to dendrimer-based drug carriers. For example, polyamidoamine (PAMAM) dendrimers modified with 4-carboxymethylphenylalanine hydrochloride show enhanced T-cell binding and model drug (e.g., doxorubicin) loading capacities . The carboxymethyl group facilitates pH-sensitive release in tumor microenvironments (pH6.5\text{pH} \approx 6.5) .

Peptide Engineering

The compound serves as a non-natural amino acid in solid-phase peptide synthesis (SPPS), enabling the design of protease-resistant peptides. Substitution at the para position avoids steric clashes in peptide backbones, as demonstrated in angiotensin-converting enzyme (ACE) inhibitors .

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